molecular formula C7H13NO3 B181850 2-(4-Hydroxypiperidin-1-yl)acetic acid CAS No. 168159-33-9

2-(4-Hydroxypiperidin-1-yl)acetic acid

Cat. No. B181850
M. Wt: 159.18 g/mol
InChI Key: OMWHXJYPAIQNIX-UHFFFAOYSA-N
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Description

“2-(4-Hydroxypiperidin-1-yl)acetic acid” is a chemical compound with the molecular formula C7H13NO3 . It is a product of the oxidation of ethanol and of the destructive distillation of wood .


Synthesis Analysis

The synthesis of “2-(4-Hydroxypiperidin-1-yl)acetic acid” involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The compound has a molecular weight of 195.65 .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxypiperidin-1-yl)acetic acid” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for the compound is DTYCWLRBDHSBIF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxypiperidin-1-yl)acetic acid” include a molecular weight of 159.18 . The compound has an InChI code of 1S/C7H13NO3/c9-6-1-3-8 (4-2-6)5-7 (10)11/h6,9H,1-5H2, (H,10,11) .

Scientific Research Applications

Synthesis of Fluorescent Films

2-(4-Hydroxypiperidin-1-yl)acetic acid plays a role in the synthesis of certain fluorescent films. It is used in the creation of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives, which show promise as monomers for fluorescent film preparation (Soboleva, Orlova & Shelkovnikov, 2017).

PET Imaging Studies

This compound is also significant in the development of PET (Positron Emission Tomography) imaging studies. An improved synthesis method for a precursor of 2-(4-Hydroxypiperidin-1-yl)acetic acid enhances the production of a tracer for PET studies, which is crucial for investigating the acetylcholine neurotransmission system (Carpinelli et al., 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-(4-Hydroxypiperidin-1-yl)acetic acid are synthesized for potential therapeutic applications. For example, this includes the development of new α-amino-β-hydroxy six-membered heterocyclic phosphonic acids, which are analogues of serine (Louaisil, Rabasso & Fadel, 2009).

Synthesis of Piperidin-2-ones

Another application is found in organic synthesis, specifically in the creation of piperidin-2-ones. 2-(4-Hydroxypiperidin-1-yl)acetic acid is involved in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which are significant in the development of more complex organic molecules (Lam, Murray & Firth, 2005).

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWHXJYPAIQNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypiperidin-1-yl)acetic acid

Synthesis routes and methods

Procedure details

A mixture of benzyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 g, 4.0 mmol) and Pd/C (0.1 g) in methanol (20 mL) was hydrogenated for 1 h at ambient temperature. The Pd/C was filtered off and the filtrate was concentrated to dryness to afford 2-(4-hydroxypiperidin-1-yl)acetic acid (0.6 g, 94% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, MJ Brown, CA Smith, G Cooper… - IET/SynbiCITE …, 2016 - ieeexplore.ieee.org
In this paper, we successfully demonstrated our proposed workflow for high throughput MS analysis of metabolism product molecules from synthetic biology libraries in single cell level. …
Number of citations: 6 ieeexplore.ieee.org

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